

# Brefeldin A incomplete lysis sonication settings

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Brefeldin A

CAS No.: 20350-15-6

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## Standard Sonication Protocol

The table below outlines typical sonication parameters for lysing **Brefeldin A**-treated cells [1].

Parameter	Typical Setting
Ultrasonic Power	40 kW
Burst Duration	3 seconds
Interval Duration	10 seconds
Number of Cycles	5 - 15 times
Sample Temperature	Kept on ice throughout the process

## Optimizing Your Sonication Settings

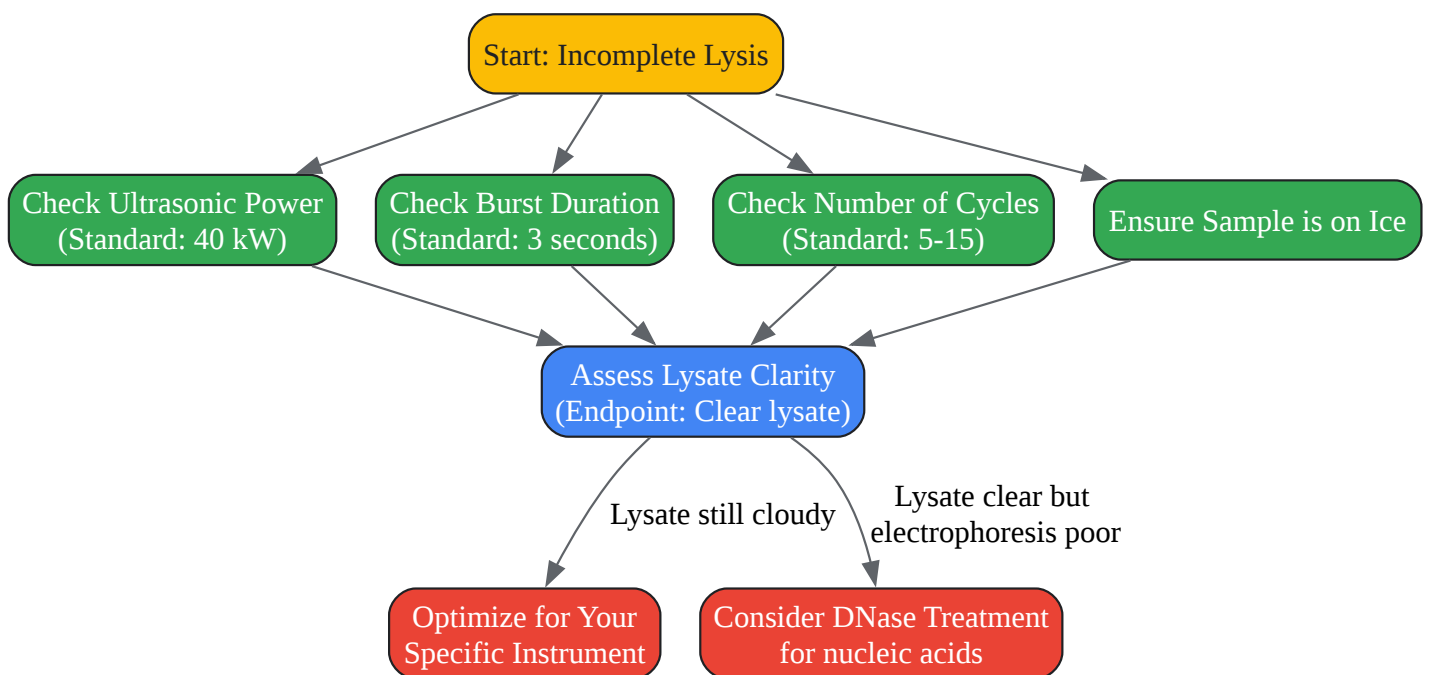
If you are still experiencing incomplete lysis with the standard protocol, consider the following troubleshooting steps.

- **Verify Instrument Calibration:** The time and intensity for sonication vary significantly between different instruments. The standard settings are a starting point, and optimization is required for your

specific equipment [1].

- **Assess Sample Clarity:** The intended endpoint of sonication is to break all cell clusters until the lysate becomes clear. If your sample is still cloudy after the recommended cycles, you may need to increase the number of bursts incrementally [1].
- **Ensure Complete Lysis:** Incomplete lysis can result from insufficient sonication. If you cannot detect your target protein, and you are sure it should be present, adjusting the sonication time and power settings may be necessary [1] [2]. For tough-to-lyse cells, using a probe sonicator is recommended over a water bath sonicator for the best results [2].
- **Check for Nucleic Acid Contamination:** Incomplete lysis can sometimes leave nucleic acids that interfere with electrophoresis. If sample clarification is problematic, treat samples with DNase after sonication to remove nucleic acids [1].

The following diagram illustrates the troubleshooting workflow and key factors for effective lysis.



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## Important Considerations for Sample Preparation

Beyond sonication, these factors are critical for successfully detecting secreted proteins with **Brefeldin A** [1]:

- **Use Protease Inhibitors:** Always add a protease inhibitor cocktail to the lysis buffer immediately before use to avoid target protein degradation.
- **Confirm BFA Treatment:** If no signal is detected in the lysate, verify that **Brefeldin A** was added *after* induction of your protein of interest and at the correct concentration.
- **Serum-Free Medium for Supernatants:** If concentrating protein from culture supernatant, ensure the cells were cultured in serum-free medium to avoid contaminating serum proteins.

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## References

1. Sample preparation of secreted proteins for western blot [abcam.com]
2. Western Blotting Troubleshooting Guide [cellsignal.com]

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**Address:** Ontario, CA 91761, United States

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